Fluorine-18 altanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

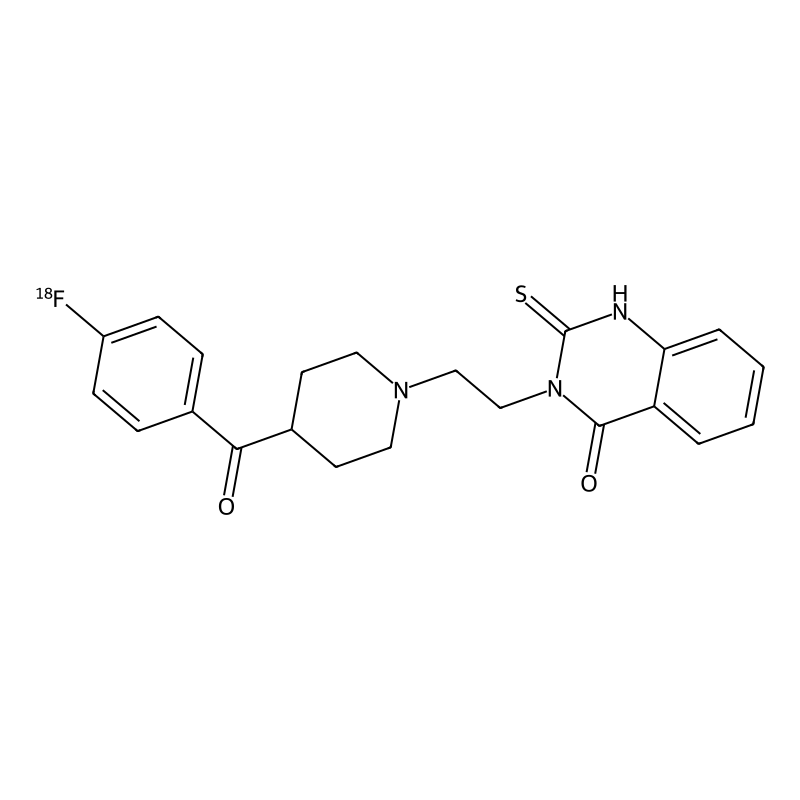

Fluorine-18 altanserin is a radiolabeled compound derived from the non-radioactive altanserin, which is a selective antagonist for the serotonin 5-HT2A receptor. The incorporation of fluorine-18 into the altanserin molecule allows it to be utilized as a radioligand in positron emission tomography (PET) imaging, facilitating the study of serotonin receptor activity in living organisms. The chemical formula for fluorine-18 altanserin is , and it has a molar mass of approximately 411.50 g/mol .

Fluorine-18 altanserin exhibits significant biological activity as a selective antagonist at the serotonin 5-HT2A receptor. This receptor is implicated in various neuropsychiatric disorders, making fluorine-18 altanserin valuable for studying conditions such as schizophrenia and depression. Research indicates that binding affinity to the 5-HT2A receptor decreases with age, suggesting potential applications in understanding age-related changes in serotonin signaling .

The synthesis methods for fluorine-18 altanserin have evolved to enhance efficiency and yield:

- Nucleophilic Substitution: The most common method involves reacting nitro-altanserin with fluorine-18 fluoride in polar solvents at elevated temperatures.

- Solid Phase Extraction: A new solid-phase work-up procedure has been developed to streamline purification processes, significantly reducing synthesis time and improving yields through optimized high-performance liquid chromatography conditions .

- Alternative Routes: Other synthetic routes may include variations of electrophilic fluorination techniques or modifications to precursor compounds to enhance reactivity towards fluorine-18 labeling .

Fluorine-18 altanserin is primarily used in PET imaging studies to visualize and quantify serotonin 5-HT2A receptors in vivo. Its applications extend to:

- Neuroimaging: Assessing receptor density and distribution in healthy and diseased brains.

- Clinical Research: Investigating neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders.

- Pharmacological Studies: Evaluating the effects of new drugs targeting serotonin receptors .

Studies involving fluorine-18 altanserin have demonstrated its utility in understanding interactions between serotonin receptors and various ligands. Research has shown that binding characteristics can vary based on genetic factors, as evidenced by studies involving monozygotic and dizygotic twins, indicating a genetic component influencing receptor binding affinity .

Moreover, comparative studies with other ligands such as [11C]volinanserin have highlighted similar binding profiles, reinforcing the relevance of fluorine-18 altanserin in receptor pharmacology .

Fluorine-18 altanserin shares similarities with several other compounds used in PET imaging and serotonin receptor studies. Below is a comparison highlighting its unique features:

| Compound Name | Receptor Target | Unique Features |

|---|---|---|

| Fluorine-18 Altanserin | 5-HT2A | High specificity for serotonin receptors; used extensively in neuroimaging. |

| [11C]Volinanserin | 5-HT2A | Comparable binding but shorter half-life due to carbon-11 isotope; used for rapid imaging studies. |

| [18F]Setoperone | 5-HT2A | Alternative radioligand with different pharmacokinetics; provides insights into serotonin dynamics. |

| [123I]-5-I-R91150 | 5-HT2A | SPECT radioligand; offers different imaging modality compared to PET techniques. |

Fluorine-18 altanserin stands out due to its longer half-life (109.7 minutes) and high specific activity, making it particularly suitable for detailed imaging studies over extended periods compared to its carbon-based counterparts .